molecular formula C11H14N4O2 B11873193 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-08-0

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11873193
CAS No.: 21254-08-0
M. Wt: 234.25 g/mol
InChI Key: SLRWDWMFCNCTRO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a cyclohexyl group. The presence of these structural motifs imparts the compound with distinct biological activities, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

    Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s interaction with other molecular pathways can modulate various biological processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature enhances the compound’s ability to interact with specific molecular targets, making it a more potent and selective inhibitor compared to its analogs .

Properties

CAS No.

21254-08-0

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-cyclohexyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C11H14N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h6-7H,1-5H2,(H2,13,14,16,17)

InChI Key

SLRWDWMFCNCTRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=N2)C(=O)NC(=O)N3

Origin of Product

United States

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